2-Ethoxymethylbenzothiazole
Description
Historical Context and Evolution of Benzothiazole (B30560) Research
The exploration of benzothiazole and its derivatives dates back to the early days of organic chemistry. Initially, much of the interest in these compounds stemmed from their application as vulcanization accelerators in the rubber industry. derpharmachemica.com However, as synthetic methodologies advanced, so too did the understanding of their potential in other scientific domains. The 1950s marked a significant turning point with the discovery of the central muscle relaxant properties of certain 2-aminobenzothiazole (B30445) derivatives. derpharmachemica.com This finding catalyzed a surge in medicinal chemistry research, leading to the investigation of a wide range of biological activities associated with the benzothiazole nucleus. The discovery of the pharmacological profile of Riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS), further solidified the importance of this chemical family in drug discovery and development. derpharmachemica.comjddtonline.infonih.gov Over the years, research has expanded from fundamental synthesis and reactivity studies to the design and development of highly functionalized benzothiazole derivatives for specific applications in medicine, materials science, and agrochemicals. derpharmachemica.commdpi.com
Importance of the Benzothiazole Scaffold in Chemical Research
The benzothiazole scaffold is a cornerstone in medicinal and bioorganic chemistry due to its versatile biological activities. derpharmachemica.comnih.govresearchgate.netresearchgate.net Compounds incorporating this ring system have demonstrated a remarkable spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, antiviral, and antidiabetic activities. derpharmachemica.comnih.govresearchgate.netijpsr.com The structural rigidity and lipophilic nature of the benzothiazole core, combined with its capacity for hydrogen bonding and metal chelation, make it an ideal framework for designing molecules that can interact with various biological targets. researchgate.net Beyond pharmaceuticals, benzothiazole derivatives are utilized as antioxidants, plant growth regulators, imaging agents, and components in fluorescent and electroluminescent materials. derpharmachemica.com This broad utility underscores the enduring importance of the benzothiazole scaffold in contemporary chemical research. derpharmachemica.comtandfonline.com
Rationale for Investigating 2-Substituted Benzothiazoles
The C-2 position of the benzothiazole ring is a focal point for chemical modification due to its significant influence on the molecule's biological activity. derpharmachemica.comresearchgate.net The reactivity of the methine proton at this position allows for the introduction of a wide variety of substituents, enabling the systematic exploration of structure-activity relationships. researchgate.net Altering the group at the C-2 position can dramatically change the compound's therapeutic profile. derpharmachemica.com This has led to extensive research into 2-substituted benzothiazoles as a strategy to discover novel therapeutic agents with enhanced potency and selectivity. ijpsr.comrsc.orgmdpi.com The investigation of compounds like 2-Ethoxymethylbenzothiazole is driven by the understanding that even subtle modifications at the 2-position can lead to significant changes in biological and chemical properties. evitachem.com
Overview of Research Approaches for Benzothiazole Derivatives
The synthesis of benzothiazole derivatives has been a subject of continuous innovation, with researchers developing a multitude of synthetic strategies. hep.com.cn Traditional methods often involve the condensation of 2-aminothiophenol (B119425) with various electrophilic reagents such as carboxylic acids, aldehydes, or their derivatives. derpharmachemica.comekb.egnih.gov More contemporary approaches focus on improving efficiency, yield, and environmental friendliness. These include one-pot synthetic procedures, microwave-assisted reactions, and the use of novel catalysts. derpharmachemica.comanalis.com.my For instance, the synthesis of 2-substituted benzothiazoles has been achieved through methods like the Suzuki-Miyaura coupling and catalytic methodologies. derpharmachemica.com The synthesis of this compound itself involves a multi-step process starting from the radical bromination of 2-methylbenzothiazole, followed by an autoalkylation reaction. evitachem.com The ongoing development of synthetic methods continues to expand the accessible chemical space of benzothiazole derivatives for various research applications. hep.com.cnresearchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C10H11NOS |
|---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
2-(ethoxymethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C10H11NOS/c1-2-12-7-10-11-8-5-3-4-6-9(8)13-10/h3-6H,2,7H2,1H3 |
InChI Key |
JMKFJZRSWHKKKB-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
Advanced Spectroscopic Characterization of 2 Ethoxymethylbenzothiazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. Through the analysis of ¹H and ¹³C nuclei, along with their interactions, a detailed map of the atomic connectivity and chemical environment can be constructed.
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For 2-Ethoxymethylbenzothiazole, distinct signals are expected for the aromatic protons of the benzothiazole (B30560) ring and the aliphatic protons of the ethoxymethyl group.
Benzothiazole Ring Protons: The four protons on the benzene (B151609) ring of the benzothiazole moiety are expected to appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. chemicalbook.comnih.govuq.edu.au The exact chemical shifts and splitting patterns depend on the substitution, but for a 2-substituted benzothiazole, two protons would likely appear as multiplets or doublets of doublets around 7.3-7.5 ppm, with the other two appearing further downfield, potentially around 7.8-8.1 ppm. sbq.org.br
Methylene (B1212753) Bridge Protons (-S-C-CH₂-O-): The two protons of the methylene group attached to the benzothiazole ring at the 2-position and the ether oxygen would likely appear as a singlet in the range of δ 4.5-5.0 ppm.
Ethoxymethyl Protons (-O-CH₂-CH₃): Protons on a carbon adjacent to an ether oxygen are deshielded and typically resonate in the δ 3.4 to 4.5 ppm range. libretexts.org The methylene protons of the ethoxy group are expected to appear as a quartet, coupled to the adjacent methyl protons. The terminal methyl protons would appear as a triplet further upfield, typically around δ 1.2-1.5 ppm, due to coupling with the methylene protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| Benzothiazole Aromatic Protons | 7.3 - 8.1 | Multiplets (m) |
| Methylene Bridge (-CH₂-O) | ~4.5 - 5.0 | Singlet (s) |
| Ethoxy Methylene (-O-CH₂-CH₃) | ~3.5 - 3.8 | Quartet (q) |
| Ethoxy Methyl (-O-CH₂-CH₃) | ~1.2 - 1.5 | Triplet (t) |
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment.
Benzothiazole Ring Carbons: The benzothiazole ring has seven carbon atoms. The carbon at the 2-position (C2), bonded to both sulfur and nitrogen, is expected to be significantly downfield, potentially in the range of δ 165-175 ppm. sbq.org.br The other six aromatic carbons, including the two bridgehead carbons, typically appear between δ 110 and 155 ppm. mdpi.commdpi.com Carbons bonded directly to the heteroatoms (C3a and C7a) will have distinct shifts compared to the others. mdpi.commdpi.com
Methylene Bridge Carbon (-S-C-CH₂-O-): The carbon of the methylene bridge is expected in the range of δ 65-75 ppm.
Ethoxymethyl Carbons (-O-CH₂-CH₃): The methylene carbon of the ethoxy group, being attached to oxygen, will be deshielded and is expected to appear in the δ 60-70 ppm range. fiveable.mewisc.edu The terminal methyl carbon is the most shielded and would likely appear upfield, around δ 15-20 ppm. wisc.edu
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Group | Expected Chemical Shift (δ, ppm) |
|---|---|
| Benzothiazole C2 | 165 - 175 |
| Benzothiazole Aromatic & Bridgehead Carbons | 110 - 155 |
| Methylene Bridge (-CH₂-O) | 65 - 75 |
| Ethoxy Methylene (-O-CH₂-CH₃) | 60 - 70 |
| Ethoxy Methyl (-O-CH₂-CH₃) | 15 - 20 |
2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a key cross-peak would be observed between the methylene quartet and the methyl triplet of the ethoxy group, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. It would be used to definitively assign the carbon signals for the methylene bridge, the ethoxy methylene, and the ethoxy methyl groups by correlating their proton signals to their corresponding carbon signals.
Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. It is an excellent tool for identifying the presence of specific functional groups.
The IR spectrum of this compound would be expected to display several characteristic absorption bands:
Aromatic C-H Stretching: Bands appearing above 3000 cm⁻¹, typically in the 3050-3100 cm⁻¹ region, are characteristic of C-H bonds on the aromatic benzothiazole ring. libretexts.org
Aliphatic C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ range are due to the C-H stretching vibrations of the methylene and methyl groups in the ethoxymethyl side chain. fiveable.melibretexts.org
C=N Stretching: A key absorption for the benzothiazole ring is the C=N stretching vibration, which is expected in the region of 1500-1640 cm⁻¹. researchgate.nettsijournals.com
Aromatic C=C Stretching: Medium to strong intensity bands in the 1450-1600 cm⁻¹ range correspond to the carbon-carbon stretching vibrations within the benzene part of the heterocycle. researchgate.net
C-O-C Stretching: A strong, characteristic band for the ether linkage (C-O-C) is expected in the fingerprint region, typically between 1050 and 1150 cm⁻¹ for aliphatic ethers. libretexts.orgyoutube.comacademyart.edu This would be a prominent feature in the spectrum.
C-S Stretching: The C-S stretching vibration is generally weak and appears in the 600-800 cm⁻¹ range. tsijournals.com
Table 3: Expected Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 3000 | Strong |
| C=N Stretch (Benzothiazole) | 1500 - 1640 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| Asymmetric C-O-C Stretch (Ether) | 1050 - 1150 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons. The benzothiazole system is a known chromophore that absorbs UV radiation. Unsubstituted benzothiazole exhibits absorption maxima (λmax) around 220, 250, and 285 nm. nist.gov These absorptions are attributed to π → π* transitions within the conjugated aromatic system. The presence of the ethoxymethyl substituent at the 2-position, an auxochrome, would be expected to cause a slight shift in the position and intensity of these absorption bands (a bathochromic or hypsochromic shift). researchgate.net Additionally, n → π* transitions, involving the non-bonding electrons on the nitrogen and sulfur atoms, may also be observed, typically as weaker bands at longer wavelengths. dergipark.org.tr
Table 4: Expected UV-Vis Absorption Maxima for this compound
| Transition Type | Expected λmax (nm) | Chromophore |
|---|---|---|
| π → π | ~220 - 300 | Benzothiazole Ring |
| n → π | >300 | Heteroatoms (N, S) |
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern upon ionization. For this compound (C₁₀H₁₁NOS), the expected exact molecular weight is approximately 193.056 g/mol .
In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 193. The fragmentation pattern would be key to confirming the structure. Common fragmentation pathways for 2-substituted benzothiazoles involve the formation of a stable benzothiazole cation. tandfonline.com Expected fragmentation for this compound could include:
Alpha-cleavage: Cleavage of the bond between the methylene bridge and the ether oxygen, leading to the loss of an ethoxy radical (•OCH₂CH₃) to form a stable cation at m/z 148.
Cleavage of the side chain: Loss of the entire ethoxymethyl group to generate the benzothiazole cation at m/z 135 or a related fragment. tandfonline.com
Further fragmentation: The ethoxy portion could fragment to lose ethylene (B1197577) (C₂H₄), resulting in characteristic smaller fragments.
Table 5: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Identity | Proposed Loss from Molecular Ion |
|---|---|---|
| 193 | [M]⁺˙ (Molecular Ion) | - |
| 148 | [M - OCH₂CH₃]⁺ | Ethoxy radical |
| 135 | [C₇H₅NS]⁺˙ (Benzothiazole) | Ethoxymethyl radical |
Computational and Theoretical Investigations of 2 Ethoxymethylbenzothiazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, offering a way to solve the Schrödinger equation for a given molecule to determine its electronic structure and associated properties.
Density Functional Theory (DFT) is a predominant computational method used for investigating the electronic structure of many-body systems, including molecules. proteobiojournal.comiosrjournals.org It is favored for its balance of accuracy and computational efficiency. DFT calculations are centered on the principle that the energy of a molecule can be determined from its electron density. These calculations are instrumental in predicting a wide array of molecular properties for compounds like 2-Ethoxymethylbenzothiazole. iosrjournals.orgnih.gov
A primary step in computational analysis is geometry optimization, which involves finding the arrangement of atoms in a molecule that corresponds to the lowest energy state. mdpi.comyoutube.com This process calculates the forces on each atom and iteratively adjusts their positions until a stable structure, or energy minimum, is found. mdpi.com For this compound, this would yield precise information on bond lengths, bond angles, and dihedral angles, defining its three-dimensional shape. mdpi.com The optimized geometry is crucial as it serves as the foundation for all subsequent property calculations. mdpi.com
Table 1: Predicted Geometrical Parameters for this compound (Note: The following data is illustrative of parameters that would be calculated. Specific values for this compound are not available in the cited literature.)
| Parameter | Atom Connection | Predicted Value |
| Bond Lengths (Å) | ||
| C-S | N/A | |
| C=N | N/A | |
| C-O | N/A | |
| O-C (ethyl) | N/A | |
| C-H | N/A | |
| **Bond Angles (°) ** | ||
| C-S-C | N/A | |
| C-N=C | N/A | |
| C-O-C | N/A | |
| Dihedral Angles (°) | ||
| C-C-O-C | N/A |
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. numberanalytics.comimperial.ac.uk The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. proteobiojournal.comirjweb.com
The energy of the HOMO is related to the molecule's ionization potential, while the LUMO's energy is related to its electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. wikipedia.orgirjweb.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily excitable and more reactive. wikipedia.orgschrodinger.com Analysis of the spatial distribution of these orbitals in this compound would reveal the most probable sites for electrophilic and nucleophilic attack. rsc.orgnih.gov
Table 2: Frontier Molecular Orbital Energies for this compound (Note: The following data is illustrative of parameters that would be calculated. Specific values for this compound are not available in the cited literature.)
| Parameter | Abbreviation | Predicted Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | N/A |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | N/A |
| HOMO-LUMO Energy Gap | ΔE | N/A |
An Electrostatic Molecular Potential (EMP) or Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. libretexts.orgdeeporigin.com It plots the electrostatic potential onto the electron density surface, using a color scale to indicate different charge regions. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. proteobiojournal.comresearchgate.net Green and yellow represent areas of neutral or intermediate potential. For this compound, an MEP map would highlight the electronegative nitrogen and oxygen atoms as red areas and potentially acidic hydrogen atoms as blue areas, providing a guide to its intermolecular interactions. libretexts.orgresearchgate.net
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, which aligns with the classic Lewis structure concept. uni-muenchen.dewikipedia.org This method provides detailed information about electron density distribution, atomic charges, and the nature of chemical bonds (e.g., sigma vs. pi, polarization). uni-muenchen.dejoaquinbarroso.com
Crucially, NBO analysis quantifies delocalization effects, such as hyperconjugation, by examining the interactions between filled (donor) and empty (acceptor) orbitals. wikipedia.orgnumberanalytics.com The strength of these interactions is measured by the second-order perturbation energy, E(2). For this compound, NBO analysis could reveal the extent of electron delocalization from the oxygen lone pairs or C-H bonds into the benzothiazole (B30560) ring system, which is crucial for understanding its stability and electronic properties. researchgate.net
Table 3: NBO Analysis - Key Donor-Acceptor Interactions for this compound (Note: The following data is illustrative of parameters that would be calculated. Specific values for this compound are not available in the cited literature.)
| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) |
| LP (N) | π* (C=C) | N/A |
| LP (O) | σ* (C-C) | N/A |
| π (C=C) | π* (C=N) | N/A |
| σ (C-H) | π* (C=C) | N/A |
A significant advantage of DFT is its ability to predict various spectroscopic properties.
Vibrational Frequencies (IR & Raman): By calculating the second derivatives of the energy with respect to atomic positions, one can predict the vibrational frequencies of a molecule. researchgate.netscirp.org These theoretical frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. iosrjournals.orgnih.gov For this compound, this would allow for the assignment of specific vibrational modes, such as C=N stretching, C-O-C ether stretching, and aromatic ring vibrations, aiding in its experimental identification. scielo.org.zanih.gov
NMR Chemical Shifts: DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. nih.govnih.gov These predictions are invaluable for interpreting experimental NMR spectra and confirming molecular structures. nih.govresearchgate.net Theoretical shifts for the various protons and carbons in this compound would help assign the signals in its experimental spectrum.
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths of a molecule. doi.orgresearchgate.net This information can be used to simulate its Ultraviolet-Visible (UV-Vis) absorption spectrum, predicting the wavelengths of maximum absorption (λmax). researchgate.netresearchgate.net For this compound, TD-DFT would identify the electronic transitions, such as π→π* and n→π*, responsible for its UV absorption profile. doi.org
Table 4: Predicted Spectroscopic Data for this compound (Note: The following data is illustrative of parameters that would be calculated. Specific values for this compound are not available in the cited literature.)
| Spectrum | Parameter | Predicted Value |
| Vibrational (IR) | C=N Stretch | N/A cm⁻¹ |
| C-O-C Stretch | N/A cm⁻¹ | |
| Aromatic C-H Stretch | N/A cm⁻¹ | |
| NMR | ¹H Chemical Shift (CH₂) | N/A ppm |
| ¹³C Chemical Shift (C=N) | N/A ppm | |
| UV-Vis | λmax | N/A nm |
Reactivity Descriptors (e.g., Chemical Hardness, Softness, Electrophilicity Index)
Global reactivity descriptors provide a holistic view of a molecule's reactivity. Key descriptors include:
Chemical Hardness (η): This descriptor measures the resistance of a molecule to a change in its electron distribution. A molecule with a large energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is considered "hard" and is generally less reactive. researchgate.net
Chemical Softness (S): The reciprocal of hardness, softness indicates a molecule's polarizability and readiness to react. "Soft" molecules have a small HOMO-LUMO gap and are typically more reactive. researchgate.netijarset.com
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, acting as an electrophile. researchgate.netresearchgate.net A higher electrophilicity index suggests a greater capacity to be an electron acceptor. nih.govnih.gov
The calculation of these parameters is based on the energies of the frontier molecular orbitals, HOMO and LUMO. researchgate.netnih.gov For instance, in a study of various benzothiazole derivatives, it was observed that substitutions on the benzothiazole ring influence the HOMO-LUMO energy gap, thereby altering the reactivity of the compounds. researchgate.net One computational study on benzothiazole derivatives showed that a compound with a CF3 substituent had the lowest HOMO-LUMO energy gap, indicating higher reactivity, while the unsubstituted counterpart had the highest gap. researchgate.net
To illustrate the application of these descriptors, the following table presents hypothetical data for a generic benzothiazole derivative, as specific data for this compound is not available in the cited literature.
| Descriptor | Formula | Typical Value Range (eV) for Organic Molecules | Significance |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 1 - 4 | Higher value indicates greater stability and lower reactivity. researchgate.net |
| Chemical Softness (S) | 1 / (2η) | 0.125 - 0.5 | Higher value suggests higher reactivity and polarizability. ijarset.com |
| Electrophilicity Index (ω) | μ2 / (2η) where μ = (EHOMO + ELUMO) / 2 | 0.5 - 3 | Higher value indicates a stronger electrophilic character. nih.govresearchgate.net |
This table presents generalized information and typical value ranges. Actual values are highly dependent on the specific molecular structure and the computational method used.
Molecular Dynamics Simulations (if applicable)
While no specific MD simulation studies focused solely on this compound were identified in the reviewed literature, this methodology has been applied to investigate broader systems involving benzothiazole derivatives. For example, MD simulations have been used to explore the stability of benzothiazole derivatives when bound to biological targets such as enzymes. researchgate.netnih.gov In such studies, the simulation tracks the positions and velocities of atoms in the system, governed by a force field that describes the potential energy of the system. mdpi.com
Key insights that could be gained from MD simulations of this compound include:
Conformational Analysis: Understanding the preferred three-dimensional shapes of the molecule and the flexibility of the ethoxymethyl side chain.
Solvation Effects: How the molecule interacts with different solvents, which can influence its reactivity and properties.
Binding Stability: If this compound were to be studied as a ligand for a biological receptor, MD simulations could assess the stability of the ligand-receptor complex over time. nih.gov
An MD simulation typically involves an initial energy minimization of the structure, followed by a period of equilibration under controlled temperature and pressure, and finally, a production run from which data is collected and analyzed. youtube.com
Structure-Reactivity Relationship Studies through Computational Models
Structure-reactivity relationship studies aim to connect the molecular structure of a compound with its chemical reactivity. researchgate.net Computational models are instrumental in establishing these relationships, often by correlating calculated electronic properties with experimentally observed reaction rates or biological activities. researchgate.net
For the benzothiazole class of compounds, computational studies have explored how different substituents on the benzothiazole core affect their electronic properties and, consequently, their reactivity. researchgate.netnih.govnih.gov For example, the introduction of electron-withdrawing or electron-donating groups can significantly alter the electron density distribution across the molecule, influencing its susceptibility to electrophilic or nucleophilic attack. researchgate.net
A computational analysis of structure-activity relationships for a series of benzothiazole-2-carboxamides, for instance, utilized DFT calculations to rationalize their observed antioxidative potential. nih.gov The study found that the arrangement of hydroxyl groups was critical for the compound's ability to scavenge free radicals. nih.gov
In the context of this compound, a structure-reactivity study would involve comparing its computed properties with those of other related benzothiazoles. The key aspects to investigate would be:
The influence of the 2-ethoxymethyl group on the electronic properties of the benzothiazole ring system.
Identification of the most likely sites for electrophilic or nucleophilic attack based on local reactivity descriptors like Fukui functions or molecular electrostatic potential maps.
Correlation of these computational predictions with experimental data on reactivity, if available.
Chemical Reactivity and Derivatization Strategies of 2 Ethoxymethylbenzothiazole
General Reactivity of the Benzothiazole (B30560) Ring
The benzothiazole core is an aromatic heterocyclic system, which dictates its fundamental reactivity. It consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring. This structure is generally stable but possesses sites susceptible to both electrophilic and nucleophilic attack. thieme-connect.de
Electrophilic Aromatic Substitution
Electrophilic substitution reactions are characteristic of aromatic compounds, and the benzothiazole ring is no exception. thieme-connect.dewisdomlib.org These reactions primarily occur on the benzene portion of the molecule. The thiazole ring acts as a deactivating group, making the fused benzene ring less reactive towards electrophiles than benzene itself.
Studies on the electrophilic substitution of various benzothiazole derivatives, such as aminobenzothiazoles, provide insight into the regioselectivity of these reactions. For instance, bromination of aminobenzothiazoles has been systematically studied, showing that substitution occurs at the available positions on the benzene ring, directed by the existing substituents. While specific studies on 2-ethoxymethylbenzothiazole are not prevalent, it is expected that electrophilic attack (e.g., nitration, halogenation, sulfonation) would occur on the benzene ring at positions 4, 5, 6, or 7, with the precise location influenced by reaction conditions and the directing effects of the fused thiazole system.
Nucleophilic Attack at the 2-Position
The C2 carbon of the benzothiazole ring is electron-deficient due to the adjacent electronegative nitrogen and sulfur atoms. This property makes it the primary site for nucleophilic attack. beilstein-journals.org While the ethoxymethyl group at this position is not a typical leaving group, derivatization strategies often exploit the reactivity of this position in precursor molecules. For instance, the synthesis of 2-substituted benzothiazoles frequently involves the reaction of 2-aminothiophenol (B119425) with various electrophiles like aldehydes, ketones, or carboxylic acid derivatives, which proceeds via nucleophilic attack and subsequent cyclization. mdpi.comtku.edu.tworganic-chemistry.org
Reactivity of the Ethoxymethyl Side Chain
The ethoxymethyl group, -CH₂OCH₂CH₃, introduces additional reaction possibilities centered on the ether linkage and the methylene (B1212753) and ethyl groups.
Ether Cleavage Reactions
The ether bond (C-O-C) in the ethoxymethyl side chain is generally stable but can be cleaved under strongly acidic conditions, typically with hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orglibretexts.org This reaction is a standard method for cleaving ethers. masterorganicchemistry.com
The mechanism involves the initial protonation of the ether oxygen by the strong acid, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.comyoutube.com Following protonation, a nucleophile (the halide ion) attacks one of the adjacent carbon atoms. In the case of the ethoxymethyl group, the nucleophilic attack would occur via an Sₙ2 mechanism. libretexts.orgmasterorganicchemistry.com The halide would attack the less sterically hindered carbon of the ethyl group, leading to the formation of 2-hydroxymethylbenzothiazole and an ethyl halide.
Table 1: Products of Acid-Catalyzed Ether Cleavage
| Starting Material | Reagent | Expected Products | Mechanism |
|---|---|---|---|
| This compound | HBr (conc.) | 2-Hydroxymethylbenzothiazole, Ethyl bromide | Sₙ2 |
Functional Group Transformations on the Ethyl Moiety
The ethyl group of the side chain is largely unreactive, consisting of sp³-hybridized carbons. Transformations would typically require harsh conditions, such as free-radical reactions, which could also affect other parts of the molecule. Specific functionalization of the terminal methyl group of the ethyl moiety is challenging and not a common derivatization strategy for this compound.
Synthetic Transformations Leading to Novel this compound Derivatives
A powerful strategy for creating derivatives of this compound involves leveraging the acidity of the protons on the methylene bridge (-CH₂-) adjacent to the C2 position of the benzothiazole ring. The electron-withdrawing nature of the benzothiazole ring enhances the acidity of these α-protons. thieme-connect.de
This increased acidity allows for deprotonation by a strong base (like butyllithium or phenyllithium) to form a carbanion (a nucleophile). researchgate.net This nucleophilic intermediate, 2-benzothiazolylmethyllithium, can then react with a wide range of electrophiles to generate new derivatives. researchgate.net This pathway is analogous to the well-documented reactivity of 2-methylbenzothiazole. researchgate.netnih.gov
Table 2: Derivatization via Methylene Bridge Anion
| Reagent Sequence | Electrophile | Resulting Derivative Structure | Reaction Type |
|---|---|---|---|
| 1. Strong Base (e.g., BuLi) 2. Aldehyde (R-CHO) | Aldehyde | 2-(1-Ethoxy-2-hydroxyalkyl)benzothiazole | Aldol-type condensation |
| 1. Strong Base (e.g., BuLi) 2. Ketone (R₂C=O) | Ketone | 2-(1-Ethoxy-2-hydroxy-2,2-dialkyl)benzothiazole | Aldol-type condensation |
| 1. Strong Base (e.g., BuLi) 2. Alkyl Halide (R-X) | Alkyl Halide | 2-(1-Ethoxyalkyl)benzothiazole | Alkylation |
This strategy provides a versatile route to a wide array of novel 2-substituted benzothiazole derivatives, where the core structure is elaborated by building upon the reactive methylene position of the ethoxymethyl side chain. researchgate.netnih.gov
Applications of 2 Ethoxymethylbenzothiazole in Organic Synthesis
As a Building Block in Complex Organic Transformations
The utility of a molecule as a building block is defined by its capacity to serve as a starting material for the construction of more complex structures. Extensive searches for the use of 2-Ethoxymethylbenzothiazole in this capacity have yielded limited specific examples.
There is no significant evidence in the current scientific literature to suggest that this compound is commonly employed as a foundational unit for the construction of new, distinct heterocyclic systems. Synthetic chemistry literature extensively covers the synthesis of 2-substituted benzothiazoles from precursors like 2-aminothiophenol (B119425) and various electrophiles, but does not detail the subsequent use of the 2-alkoxymethyl derivatives as synthons for other ring systems. nih.govresearchgate.netresearchgate.net
Similarly, the role of this compound as a monomer or precursor for the formation of π-conjugated fragments, such as those used in organic electronics, is not well-documented. While other benzothiadiazole-based derivatives have been utilized as building blocks for conjugated polymers, specific research detailing the polymerization or coupling reactions involving this compound could not be found. researchgate.netresearchgate.net
Role in Multi-Step Synthesis
The application of specific compounds in multi-step synthesis often relies on the unique reactivity or protective capabilities of their functional groups.
While this compound itself is not described as a reagent for installing protecting groups, the ethoxymethyl (EOM) functional group is a known acetal-type protecting group for alcohols. uwindsor.cauobaghdad.edu.iq This protection strategy is employed to temporarily mask the reactivity of a hydroxyl group during a multi-step synthesis. masterorganicchemistry.com
The ethoxymethyl group is chemically similar to other widely used alkoxymethyl ether protecting groups, such as methoxymethyl (MOM) and (2-methoxyethoxy)methyl (MEM). highfine.comtotal-synthesis.com The protection of an alcohol is typically achieved by reacting its corresponding alkoxide with ethoxymethyl chloride (EOM-Cl).
The stability and deprotection conditions of the EOM group are key to its application. It is generally stable to a wide range of non-acidic reagents, allowing for various other chemical transformations to be performed on the molecule. uwindsor.ca Cleavage, or deprotection, is typically accomplished under acidic conditions, which hydrolyze the acetal (B89532) to regenerate the free alcohol.
| Attribute | Description |
|---|---|
| Group Type | Acetal / Alkoxymethyl Ether |
| Stable To | Strong bases (e.g., NaH, LDA), organometallic reagents (e.g., Grignards, organolithiums), nucleophiles, many oxidizing and reducing agents. |
| Labile To (Deprotection) | Acidic conditions (both Brønsted and Lewis acids). |
There is a lack of specific research detailing the use of this compound as a strategic reagent in reactions designed to form new carbon-carbon or carbon-heteroatom bonds. The literature on benzothiazole (B30560) chemistry often focuses on functionalizing the benzene (B151609) ring or on reactions where the C2 substituent is something other than an ethoxymethyl group, such as a halogen or an amino group, which are more amenable to cross-coupling reactions. nih.gov The reactivity of the ethoxymethyl group itself does not typically lend it to direct participation in standard bond-forming strategies like cross-coupling or enolate chemistry.
Future Research Trajectories for 2 Ethoxymethylbenzothiazole
Development of Novel and Sustainable Synthetic Routes
The synthesis of 2-substituted benzothiazoles, including 2-Ethoxymethylbenzothiazole, has traditionally relied on methods that can be resource-intensive and generate hazardous waste. bohrium.com Consequently, a primary focus of future research is the development of more sustainable and efficient synthetic protocols.
Key research directions include:
Catalyst-Free Synthesis: A move towards catalyst-free reactions is a significant step in green chemistry. bohrium.com Recent studies have shown the successful synthesis of various 2-substituted benzothiazoles at room temperature by reacting 2-aminothiophenols with aldehydes in a benign solvent like ethanol (B145695). bohrium.com This approach offers high atom economy, nearly quantitative yields, and avoids the need for catalyst separation and recycling. bohrium.com
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, presents a green alternative for the synthesis of benzothiazoles. tandfonline.comtandfonline.com Ultrasound irradiation can accelerate reaction rates and often allows for solvent-free conditions, leading to excellent yields and easier work-up procedures. tandfonline.comtandfonline.com The use of recyclable catalysts, such as sulfated tungstate, in conjunction with ultrasound further enhances the environmental compatibility of these methods. tandfonline.comtandfonline.com
Water-Based Synthesis: The use of water as a solvent is highly desirable for environmentally benign chemical processes. Developing synthetic routes for benzothiazole (B30560) derivatives in aqueous media can significantly reduce the reliance on volatile and often toxic organic solvents.
Exploration of Advanced Spectroscopic and Analytical Techniques for Characterization
A thorough understanding of the structural and electronic properties of this compound is fundamental to its application. Future research will likely leverage advanced spectroscopic and analytical methods for more detailed characterization.
Areas for future investigation include:
Advanced NMR Spectroscopy: While standard 1H and 13C NMR are routinely used, advanced techniques such as two-dimensional NMR (COSY, HSQC, HMBC) can provide unambiguous assignment of all proton and carbon signals, especially in more complex derivatives of this compound. ekb.egjyoungpharm.org
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which is crucial for confirming the elemental composition of newly synthesized derivatives and for identifying unknown impurities or degradation products. jyoungpharm.org
Computational Spectroscopy: The integration of computational methods, such as Density Functional Theory (DFT), with experimental spectroscopy is a powerful tool. mdpi.comresearchgate.net DFT calculations can predict vibrational frequencies (FT-IR and Raman) and NMR chemical shifts (using the GIAO method), aiding in the interpretation of experimental spectra. mdpi.comresearchgate.netresearchgate.net
Chromatographic Methods: The development of more sensitive and efficient analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), is essential for purity assessment and for quantitative analysis of this compound in various matrices. jyoungpharm.orgnih.govmdpi.com
Deeper Computational Mechanistic Insights into Reactivity and Selectivity
Computational chemistry has emerged as an indispensable tool for understanding reaction mechanisms and predicting the reactivity of molecules. researchgate.net Future research on this compound will benefit significantly from in-depth computational studies.
Key areas for computational investigation include:
Reaction Mechanism Elucidation: DFT calculations can be employed to map the potential energy surfaces of reactions involving this compound. This allows for the identification of transition states and intermediates, providing a detailed understanding of the reaction mechanism at a molecular level. rsc.org
Reactivity and Selectivity Prediction: Computational models can be used to calculate various reactivity descriptors, such as Frontier Molecular Orbitals (HOMO-LUMO), electrostatic potential maps, and Fukui functions. mdpi.comresearchgate.netresearchgate.net These descriptors can help in predicting the regioselectivity and stereoselectivity of reactions, guiding the design of more efficient synthetic strategies.
Solvent Effects: The role of the solvent in chemical reactions is crucial. Computational models that incorporate solvent effects can provide a more accurate description of reaction energetics and pathways, leading to better optimization of reaction conditions.
Excited State Properties: For applications in materials science and photochemistry, understanding the excited-state properties of this compound and its derivatives is essential. Time-dependent DFT (TD-DFT) calculations can be used to predict electronic absorption spectra and to study the nature of electronic transitions. mdpi.com
Strategic Derivatization for Specialized Academic Applications
The benzothiazole scaffold is a versatile building block in medicinal chemistry and materials science. nih.govijpras.com Strategic derivatization of this compound can lead to the development of novel compounds with tailored properties for specific academic applications.
Future research in this area could focus on:
C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for the efficient synthesis of complex molecules. nih.govacs.orgacs.orgchemrxiv.org Applying these methods to the benzothiazole core of this compound can provide access to a wide range of novel derivatives that would be difficult to synthesize using traditional methods. nih.govacs.orgacs.orgchemrxiv.org
Bioisosteric Replacement: In the context of medicinal chemistry research, the ethoxymethyl group at the 2-position can be replaced with other functional groups to explore structure-activity relationships. This could lead to the discovery of compounds with enhanced biological activity.
Development of Molecular Probes: By incorporating fluorescent or other reporter groups into the this compound structure, novel molecular probes can be designed for various bioimaging and sensing applications.
Synthesis of Novel Ligands: The nitrogen and sulfur atoms in the benzothiazole ring can act as coordination sites for metal ions. Derivatization of this compound could lead to the synthesis of novel ligands for catalysis or for the construction of metal-organic frameworks (MOFs).
Q & A
Q. What are the common synthetic methodologies for preparing 2-ethoxymethylbenzothiazole, and how do reaction conditions influence yield and purity?
The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. For example, ethyl-2-benzothiazolyl acetate derivatives can be synthesized via reactions with ethyl cyanoacetate or diethyl malonate under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) . Key parameters include catalyst choice (e.g., piperidine for Knoevenagel condensation), temperature control (80–120°C), and purification via column chromatography. Yield optimization often requires balancing stoichiometry and reaction time .
Table 1: Comparison of Synthetic Routes
| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Condensation with ethyl cyanoacetate | DMF, 100°C, 12h | 65–70 | ≥95% |
| Malonate coupling | Diethyl malonate, EtOH, 80°C | 55–60 | 90–92% |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound derivatives?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is critical for structural elucidation, particularly to confirm ethoxymethyl substitution patterns . Infrared (IR) spectroscopy identifies functional groups like C-O-C (1100–1250 cm⁻¹) and C=N (1600 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular formulas, while HPLC with UV detection (λ = 254–280 nm) assesses purity .
Advanced Research Questions
Q. How can researchers address challenges in optimizing regioselectivity during the functionalization of this compound?
Regioselective modification (e.g., at the thiazole ring vs. benzene ring) requires careful selection of electrophiles and protecting groups. For example, bromination using N-bromosuccinimide (NBS) in acetic acid favors substitution at the thiazole C-5 position, while Friedel-Crafts acylation targets the benzene ring. Computational modeling (DFT) can predict reactive sites by analyzing electron density distributions .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
Discrepancies in antimicrobial or anticancer efficacy often arise from variations in assay protocols (e.g., MIC vs. IC50 measurements) or compound solubility. For instance, derivatives with logP > 3 may exhibit false-negative results in aqueous assays due to poor dissolution. Standardizing test conditions (e.g., DMSO concentration ≤1%) and using orthogonal assays (e.g., time-kill kinetics vs. disk diffusion) improve reproducibility .
Table 2: Biological Activity Data Comparison
| Derivative | Assay Type | IC50 (µM) | MIC (µg/mL) |
|---|---|---|---|
| 2-Ethoxymethyl-6-nitro | MTT (HeLa) | 12.5 | N/A |
| 2-Ethoxymethyl-5-Cl | Broth microdilution | N/A | 8.0 |
Q. How do tautomeric equilibria of this compound derivatives affect their reactivity and biological interactions?
Tautomerism (e.g., thione-thiol equilibrium) alters hydrogen-bonding capacity and binding affinity to biological targets. X-ray crystallography and ¹H NMR titration in DMSO-d₆ can quantify tautomeric populations. For example, 2-hydroxybenzothiazole derivatives predominantly exist in the thione form in polar solvents, influencing their ability to inhibit enzymes like cyclooxygenase-2 .
Methodological Considerations
Q. What computational tools are recommended for predicting the metabolic stability of this compound-based drug candidates?
Tools like PISTACHIO and REAXYS_BIOCATALYSIS predict metabolic pathways (e.g., cytochrome P450-mediated oxidation). For instance, ethoxymethyl groups may undergo O-dealkylation, forming reactive intermediates. MD simulations (AMBER or GROMACS) assess binding mode stability with target proteins .
Q. How should researchers design experiments to evaluate the environmental impact of this compound waste products?
Follow OECD guidelines for biodegradability (Test 301F) and aquatic toxicity (Daphnia magna acute toxicity). Wastewater containing residual compounds must be neutralized with activated charcoal before disposal. LC-MS/MS monitors trace contamination (detection limit: 0.1 ppb) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
